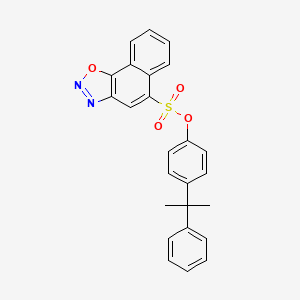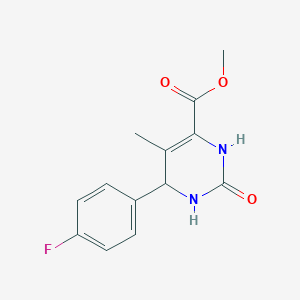
methyl 4-(4-fluorophenyl)-5-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-fluorophenyl)-5-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-fluorophenyl)-5-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then cyclized using urea to form the pyrimidine ring. The final step involves esterification with methanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4-fluorophenyl)-5-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(4-fluorophenyl)-5-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 4-(4-fluorophenyl)-5-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of histone deacetylases, which play a critical role in gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-fluorophenylacetate: Shares the fluorophenyl group but differs in the rest of the structure.
Pyrrolidine derivatives: Similar in having a nitrogen-containing ring but differ in the specific ring structure and substituents.
Uniqueness
Methyl 4-(4-fluorophenyl)-5-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylate is unique due to its specific combination of a fluorophenyl group, a methyl group, and a pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H13FN2O3 |
|---|---|
Peso molecular |
264.25 g/mol |
Nombre IUPAC |
methyl 4-(4-fluorophenyl)-5-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H13FN2O3/c1-7-10(8-3-5-9(14)6-4-8)15-13(18)16-11(7)12(17)19-2/h3-6,10H,1-2H3,(H2,15,16,18) |
Clave InChI |
UVIZDIUXKBUCEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=O)NC1C2=CC=C(C=C2)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


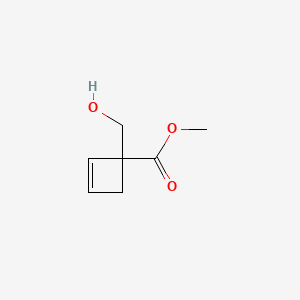
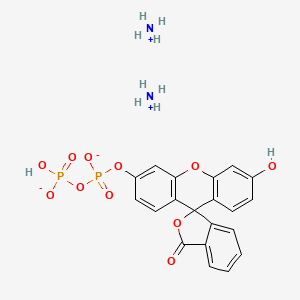
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid](/img/structure/B13819185.png)
![1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B13819192.png)
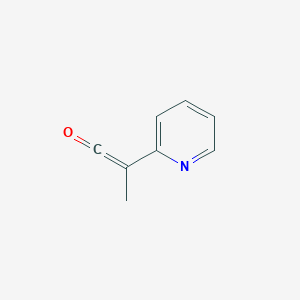
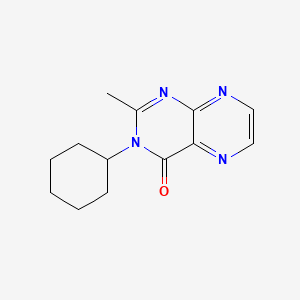

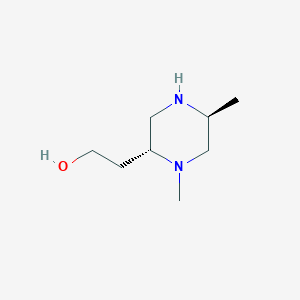
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)

